molecular formula C11H13ClFN3 B12233110 N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12233110
M. Wt: 241.69 g/mol
InChI Key: ZPFFDMHCADDXMU-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9;/h2-5,7-8,13H,6H2,1H3;1H

InChI Key

ZPFFDMHCADDXMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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